LTB5 - 80445-66-5

LTB5

Catalog Number: EVT-412399
CAS Number: 80445-66-5
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leukotriene B5 (LTB5) is an eicosanoid, a class of lipid mediators derived from the oxidation of 20-carbon essential fatty acids. [] LTB5 is specifically generated from the enzymatic metabolism of eicosapentaenoic acid (EPA), an omega-3 fatty acid commonly found in fish oil. [, , , ] It acts as a less potent analog of Leukotriene B4 (LTB4), which is derived from arachidonic acid (an omega-6 fatty acid). [, , , , , ] LTB5 plays a significant role in inflammatory responses, although its effects are weaker than those of LTB4. [, , ]

Future Directions
  • Structure-activity relationship studies: Investigating the specific structural features of LTB5 that contribute to its weaker activity compared to LTB4 could provide insights for designing LTB4 receptor antagonists. []

Leukotriene B4 (LTB4)

Compound Description: Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It plays a significant role in inflammatory responses, including neutrophil chemotaxis, adhesion, and degranulation. [, , , , , , ]

Relevance: LTB4 is a structural analog of LTB5, differing only in the presence of a double bond at the C17-C18 position in LTB5. Despite their structural similarity, LTB4 is significantly more potent than LTB5 in inducing inflammatory responses. [, , , , , , , , , , , ] Numerous studies focus on the potential of increasing LTB5 production through dietary interventions to dampen inflammatory responses driven by LTB4. [, , , , , , , , , , , ]

20-OH-LTB5

Compound Description: 20-OH-LTB5 is a metabolite of LTB5, formed through omega-oxidation. []

Relevance: This compound represents a step in the catabolic pathway of LTB5, eventually leading to the formation of 20-COOH-LTB5. [] This pathway is significant as it is thought not to interfere with the catabolism of the more pro-inflammatory LTB4, unlike the direct influence of eicosapentaenoic acid. []

20-COOH-LTB5

Compound Description: 20-COOH-LTB5 is a further metabolized form of LTB5, generated from 20-OH-LTB5. []

Relevance: This compound is the final product in the omega-oxidation pathway of LTB5 in humans. [] The existence of this separate metabolic route for LTB5 suggests a reduced likelihood of interfering with the breakdown of the more potent inflammatory mediator, LTB4. []

5-Hydroxyeicosapentaenoic acid (5-HEPE)

Compound Description: 5-HEPE is a product of the 5-lipoxygenase pathway derived from eicosapentaenoic acid (EPA). [, ]

Relevance: Like LTB5, 5-HEPE is produced from EPA and is considered to have less potent inflammatory effects compared to its arachidonic acid-derived counterpart, 5-hydroxyeicosatetraenoic acid (5-HETE). [, , ] Both 5-HEPE and LTB5 are indicative of increased EPA metabolism, potentially leading to a modulated inflammatory profile. [, ]

5-Hydroxyeicosatetraenoic acid (5-HETE)

Compound Description: 5-HETE is a metabolite of arachidonic acid produced through the 5-lipoxygenase pathway. [, ]

Relevance: 5-HETE is the arachidonic acid-derived counterpart of 5-HEPE. [] Elevated 5-HETE levels are associated with increased inflammatory responses, in contrast to 5-HEPE and LTB5. [] Some studies indicate that dietary interventions with EPA, the precursor to LTB5, can suppress the production of 5-HETE. []

Leukotriene C5 (LTC5)

Compound Description: LTC5 is a cysteinyl leukotriene formed from eicosapentaenoic acid (EPA). []

Relevance: Similar to LTB5, LTC5 is produced from EPA. [] While less potent than its arachidonic acid-derived counterpart, leukotriene C4 (LTC4), LTC5 still contributes to inflammatory processes. [] The production of both LTC5 and LTB5 increases upon EPA intake. []

Leukotriene C4 (LTC4)

Compound Description: LTC4 is a cysteinyl leukotriene generated from arachidonic acid. [, ]

Relevance: LTC4 is the arachidonic acid-derived counterpart of LTC5. [] LTC4 exhibits greater potency as an inflammatory mediator compared to LTC5. [] Studies demonstrate that dietary interventions with EPA, the precursor to LTB5, can lead to a decrease in LTC4 production. []

Prostaglandin E3 (PGE3)

Compound Description: PGE3 is a prostaglandin generated from eicosapentaenoic acid (EPA). [, , ]

Relevance: Both PGE3 and LTB5 are derived from EPA. [, , ] Similar to the relationship between LTB4 and LTB5, PGE3 is considered less inflammatory compared to its arachidonic acid-derived counterpart, prostaglandin E2 (PGE2). [, , ] Dietary intake of EPA leads to increased production of both PGE3 and LTB5. []

Prostaglandin E2 (PGE2)

Compound Description: PGE2 is a prostaglandin produced from arachidonic acid. [, , ]

Relevance: PGE2 is the arachidonic acid-derived counterpart of PGE3 and is a potent inflammatory mediator. [, , ] Similar to LTB4, PGE2 production tends to decrease with increased dietary intake of EPA, the precursor to LTB5. []

Thromboxane B3 (TXB3)

Compound Description: TXB3 is a stable metabolite of thromboxane A3, produced from eicosapentaenoic acid (EPA). [, ]

Relevance: Similar to LTB5, TXB3 is produced from EPA. [, ] It exhibits weaker platelet-aggregating effects compared to its arachidonic acid-derived counterpart, thromboxane B2 (TXB2). [, ]

Thromboxane B2 (TXB2)

Compound Description: TXB2 is a stable metabolite of thromboxane A2, produced from arachidonic acid. [, ]

Relevance: TXB2 is the arachidonic acid-derived counterpart of TXB3 and is a potent mediator of platelet aggregation. [, ] Dietary interventions promoting EPA, the precursor to LTB5, may lead to decreased TXB2 production. []

7-Hydroxy-Docosahexaenoic Acid (7-Hydroxy-DHA)

Compound Description: 7-Hydroxy-DHA is a metabolite of docosahexaenoic acid (DHA) produced through the lipoxygenase pathway. []

Relevance: While not directly involved in LTB5 synthesis, 7-Hydroxy-DHA is relevant because it highlights the distinct metabolic pathways of different omega-3 fatty acids. [] Unlike EPA, which gives rise to LTB5, DHA primarily leads to the formation of monohydroxy derivatives like 7-Hydroxy-DHA. []

Overview

Leukotriene B5 is a bioactive lipid mediator derived from eicosapentaenoic acid, which is primarily found in fish oil. It plays a significant role in the inflammatory response and immune modulation. Unlike its counterpart leukotriene B4, leukotriene B5 exhibits less potency in eliciting inflammatory responses, making it an interesting subject of study for its potential therapeutic applications.

Source and Classification

Leukotriene B5 is synthesized from eicosapentaenoic acid through the action of lipoxygenase enzymes. Eicosapentaenoic acid, an omega-3 fatty acid, is abundant in marine sources such as fish and certain algae. In terms of classification, leukotriene B5 belongs to a group of compounds known as leukotrienes, which are lipid mediators involved in various physiological and pathological processes, particularly in inflammation and immune responses.

Synthesis Analysis

Methods

Leukotriene B5 can be synthesized through both enzymatic and chemical methods. The enzymatic synthesis typically involves incubating eicosapentaenoic acid with polymorphonuclear neutrophils in the presence of divalent cations. For example, one study demonstrated that leukotriene B5 was biosynthesized by incubating eicosapentaenoic acid with glycogen-elicited polymorphonuclear neutrophils from rabbits using the ionophore A23187 to facilitate the process .

Technical Details

The purification of leukotriene B5 is often achieved using high-performance liquid chromatography (HPLC), specifically reverse-phase HPLC. The purity of the synthesized product can exceed 95%, as confirmed by spectrophotometric analysis . This method allows for the separation of leukotriene B5 from other metabolites and byproducts formed during synthesis.

Molecular Structure Analysis

Structure

Leukotriene B5 has a complex molecular structure characterized by a series of double bonds and hydroxyl groups. Its chemical formula is C20H32O4, which reflects its derivation from eicosapentaenoic acid.

Data

The structural configuration includes:

  • Carbon Chain: A long hydrocarbon chain typical of fatty acids.
  • Functional Groups: Hydroxyl (-OH) groups that contribute to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Leukotriene B5 undergoes several biochemical transformations, including oxidation and conjugation reactions. It is primarily metabolized into various catabolites such as 20-hydroxy-leukotriene B5 and 20-carboxy-leukotriene B5 through enzymatic pathways involving specific lipoxygenases .

Technical Details

The metabolism of leukotriene B5 can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and HPLC to identify and quantify its metabolites . These methods provide insights into the kinetics of its degradation and its biological implications.

Mechanism of Action

Process

Data

Research indicates that leukotriene B5 is approximately 100 times less effective than leukotriene B4 in enhancing complement receptor expression on human neutrophils and has diminished effects on chemotaxis and enzyme release . This differential activity suggests a more regulatory role for leukotriene B5 in inflammatory processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Leukotriene B5 is typically a colorless to pale yellow liquid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Leukotriene B5 is relatively stable under physiological conditions but can be rapidly metabolized by enzymes.
  • Reactivity: The presence of multiple double bonds makes it susceptible to oxidation.

Relevant data on the melting point, boiling point, or specific gravity are not extensively documented due to its complex nature as a lipid mediator.

Applications

Leukotriene B5 has garnered interest for its potential therapeutic applications due to its anti-inflammatory properties. It may play a role in:

  • Dietary Supplements: As part of omega-3 fatty acid supplementation aimed at reducing inflammation.
  • Pharmaceutical Research: Investigating its use as a modulator in inflammatory diseases, such as asthma or arthritis, where leukotrienes are known mediators of pathology .

Research continues to explore the broader implications of leukotriene B5 in health and disease, particularly how dietary sources can influence inflammatory responses through lipid mediators.

Introduction to Leukotriene B5

Leukotriene B5 (LTB5) is a lipid-derived inflammatory mediator belonging to the eicosanoid family, specifically classified as a hydroxyeicosapentaenoic acid. This compound is enzymatically derived from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA) prominent in marine oils. Unlike its more extensively studied counterpart, leukotriene B4 (derived from arachidonic acid, an omega-6 PUFA), LTB5 exhibits significantly attenuated pro-inflammatory properties. This biochemical distinction underpins its emerging role as a modulator of inflammatory processes and a molecule of interest in nutritional immunology [1] [3]. Research into LTB5 has gained momentum due to its potential relevance to the anti-inflammatory effects associated with omega-3 fatty acid supplementation, offering insights into how dietary components can influence inflammatory signaling pathways at the molecular level [10].

Definition and Structural Characteristics of Leukotriene B5

Leukotriene B5 is chemically defined as (5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid (Chemical Formula: C20H30O4; Molecular Weight: 334.45 g/mol). Its structure features:

  • Two chiral hydroxyl groups at positions C5 (S-configuration) and C12 (R-configuration), essential for receptor binding and biological activity.
  • Five conjugated double bonds in a cis/trans configuration (6Z,8E,10E,14Z,17Z), creating a specific three-dimensional structure critical for interaction with leukotriene receptors.
  • A carboxylic acid terminus enabling ionic interactions and contributing to its solubility profile [4] [5].

Structurally, LTB5 differs from LTB4 solely by the presence of an additional double bond at carbon 17 (C17) within its aliphatic chain. This structural modification arises from its precursor, eicosapentaenoic acid (EPA; 20:5 ω-3), which contains this extra unsaturation compared to arachidonic acid (AA; 20:4 ω-6), the precursor of LTB4. This seemingly minor difference—the extension of the conjugated triene system within the hydrophobic tail—profoundly impacts its molecular conformation, receptor binding affinity, and subsequent biological potency [1] [3] [8]. LTB5 shares the characteristic UV absorbance spectrum of conjugated trienes, with a maximum around 270-280 nm, similar to LTB4, allowing for detection and quantification via HPLC-UV [1] [9].

Biosynthetic Origin: Role of Eicosapentaenoic Acid (EPA) in LTB5 Formation

The biosynthesis of LTB5 occurs predominantly within activated leukocytes, particularly neutrophils, monocytes, and macrophages, via the 5-lipoxygenase (5-LO) pathway. This process is critically dependent on the availability of its precursor fatty acid, eicosapentaenoic acid (EPA), within cellular phospholipid membranes:

  • Mobilization of EPA: Upon cellular activation by inflammatory stimuli (e.g., calcium ionophore A23187, immune complexes, pathogens), cytosolic phospholipase A2 (cPLA2) is activated. This enzyme hydrolyzes membrane phospholipids, releasing free EPA (and AA) into the cytosol [3] [7].
  • 5-Lipoxygenase Activation: Free EPA is presented to 5-lipoxygenase (5-LO) by the 5-lipoxygenase-activating protein (FLAP). 5-LO catalyzes two sequential reactions:
  • Oxygenation: Insertion of molecular oxygen at carbon 5 of EPA, forming 5-hydroperoxyeicosapentaenoic acid (5-HpEPE).
  • Dehydration: Conversion of 5-HpEPE into the unstable allylic epoxide intermediate leukotriene A5 (LTA5) [1] [3] [7].
  • Hydrolysis to LTB5: LTA5 is hydrolyzed by the cytosolic enzyme leukotriene A4 hydrolase (LTA4H). This hydrolysis specifically adds a hydroxyl group at carbon 12 (with R stereochemistry) to yield the dihydroxy acid leukotriene B5 (LTB5) [1] [9].

Crucially, LTA4H exhibits substrate flexibility, accepting both LTA4 (from AA) and LTA5 (from EPA), although kinetic studies suggest a potential preference for LTA4 [1]. The formation of LTB5 is therefore directly governed by the relative abundance of EPA versus AA within the phospholipid pools of leukocytes. Dietary supplementation with EPA-rich fish oils significantly increases the EPA content of neutrophil and monocyte phospholipids. This enrichment shifts the substrate availability for the 5-LO pathway, leading to decreased production of pro-inflammatory LTB4 and increased synthesis of LTB5 upon cell activation. Studies in both rats and humans demonstrate a strong positive correlation (r = 0.795, P<0.001) between the EPA/AA ratio in leukocyte phospholipids and the LTB5/LTB4 ratio produced following stimulation [1] [9] [10].

Table 2: Key Enzymes in Leukotriene B5 Biosynthesis

EnzymeRole in LTB5 BiosynthesisCellular Localization
Cytosolic Phospholipase A2 (cPLA2)Hydrolyzes membrane phospholipids to release free EPA (and AA).Cytosol, membrane-associated upon activation
5-Lipoxygenase (5-LO)Catalyzes EPA → 5-HpEPE → LTA5. Requires FLAP for efficient substrate presentation.Cytosol, nucleus (translocates upon activation)
5-Lipoxygenase Activating Protein (FLAP)Binds free EPA, presents it to 5-LO. Essential for efficient LTA5 synthesis.Nuclear membrane
Leukotriene A4 Hydrolase (LTA4H)Hydrolyzes LTA5 → LTB5. Possesses aminopeptidase activity.Cytosol

Evolutionary Context: Comparative Analysis of Leukotriene Subtypes (LTB4 vs. LTB5)

The leukotriene system represents an evolutionarily conserved pathway for rapid inflammatory signaling. LTB4, derived from the more abundant omega-6 fatty acid arachidonic acid (AA), serves as a potent chemotactic and pro-inflammatory signal, crucial for innate immune defense by rapidly recruiting neutrophils to sites of infection or injury. The emergence of LTB5 synthesis, dependent on dietary omega-3 EPA, can be viewed as a mechanism for modulating this potent inflammatory response. The structural divergence—LTB5 possessing an additional double bond at C17 compared to LTB4—results in significantly distinct bioactivities despite their shared biosynthetic pathway and receptor targets (primarily BLT1 and BLT2) [1] [2] [3].

Table 1: Structural and Functional Comparison of LTB4 and LTB5

CharacteristicLeukotriene B4 (LTB4)Leukotriene B5 (LTB5)Biological Consequence
Precursor Fatty AcidArachidonic Acid (AA; 20:4 ω-6)Eicosapentaenoic Acid (EPA; 20:5 ω-3)Determines substrate availability based on diet/cell composition.
Chemical Structure(5S,12R)-Dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid(5S,12R)-Dihydroxy-6Z,8E,10E,14Z,17Z-eicosapentaenoic acidAdditional C17 double bond alters 3D conformation.
Key Structural FeatureConjugated tetraene system (4 double bonds)Conjugated pentaene system (5 double bonds)Impacts receptor binding affinity and kinetics.
Neutrophil ChemotaxisPotent chemoattractant (ED50 ~ 1-5 nM)Weak chemoattractant (≥ 30-fold less potent than LTB4)Reduced neutrophil infiltration to inflammatory sites.
Neutrophil AggregationPotent inducer (ED50 ~ 0.3 nM)Weak inducer (≥ 30-fold less potent than LTB4)Diminished neutrophil plug formation.
Lysosomal Enzyme ReleasePotent stimulatorWeak stimulator (≥ 30-fold less potent than LTB4)Reduced release of cytotoxic enzymes.
Calcium MobilizationPotent inducer (ED50 ~ 0.5 nM in neutrophils)Weak inducer (ED50 ~ 5 nM in neutrophils; 10-fold less potent)Diminished intracellular signaling activation.
Receptor Binding Affinity (BLT1)High affinitySignificantly lower affinity (~10-30 fold)Reduced capacity to trigger BLT1-mediated signaling.
IL-1 Induction (Monocytes)Significantly augments IL-1-like activityNo significant effectReduced pro-inflammatory cytokine production.

The reduced biological potency of LTB5 compared to LTB4 is well-documented across multiple functional assays:

  • Chemotaxis and Chemokinesis: LTB5 is at least 30 times less potent than LTB4 in inducing directed migration (chemotaxis) and random motility (chemokinesis) of human and rat neutrophils [1].
  • Aggregation and Degranulation: LTB5 is significantly weaker (≥30-fold) in causing neutrophil aggregation and promoting the release of lysosomal enzymes (e.g., elastase, β-glucuronidase) [1] [10].
  • Calcium Mobilization: A fundamental early signaling event triggered by LTB receptor binding is the rapid increase in cytosolic free calcium ([Ca2+]i). LTB5 is approximately 10 times less potent than LTB4 in inducing calcium flux in human neutrophils (ED50 5 nM vs. 0.5 nM) and monocytes. This difference directly correlates with the attenuated functional responses [2] [6].
  • Inflammatory Potentiation: LTB5 is markedly less effective than LTB4 in potentiating bradykinin-induced plasma exudation, a model of vascular permeability and inflammation [1].
  • Cytokine Induction: Crucially, LTB4 significantly augments interleukin-1 (IL-1)-like activity in human monocytes, a key pro-inflammatory cytokine. In contrast, LTB5 exhibits no significant effect on IL-1 induction [6].

The primary mechanism underlying this functional disparity is the lower binding affinity of LTB5 for the high-affinity LTB4 receptor (BLT1). The altered conformation of LTB5, resulting from the additional double bond, reduces its ability to effectively engage and activate BLT1 signaling, leading to weaker intracellular calcium responses and diminished downstream functional outcomes [2] [3] [6]. Furthermore, LTB5 can act as a partial receptor antagonist or modulator, potentially interfering with the binding and action of the more potent LTB4 in some contexts [3].

Physiological and Pathophysiological Significance in Human Biology

LTB5 functions primarily as a modulator of inflammatory responses, exerting effects significantly weaker than its counterpart LTB4 on key leukocyte functions. Its physiological significance is intrinsically linked to the availability of its precursor, EPA, highlighting a critical intersection between nutrition and inflammation biology:

  • Anti-inflammatory Modulator: The primary significance of LTB5 lies in its capacity to attenuate neutrophil-driven inflammation. When produced instead of LTB4 (due to EPA enrichment), LTB5 provides a less potent chemotactic and activating signal. This results in reduced neutrophil recruitment to inflammatory sites, diminished neutrophil aggregation and adhesion, decreased release of cytotoxic lysosomal enzymes and reactive oxygen species (ROS), and weaker potentiation of vascular permeability. Collectively, this leads to a dampened acute inflammatory response [1] [3] [10]. In vitro studies demonstrate LTB5 can inhibit LTB4-induced activation of cells like keratinocytes and neutrophils, suggesting potential competitive or modulatory interactions [3].
  • Regulator of Monocyte/Macrophage Function: Beyond neutrophils, LTB5 exhibits minimal capacity to induce IL-1-like activity in human monocytes compared to LTB4 and is a weaker inducer of calcium mobilization [6]. Given the central role of IL-1 and other monocyte/macrophage-derived cytokines in chronic inflammation, the inability of LTB5 to effectively stimulate these cells represents another pathway for inflammation modulation.
  • Metabolic Fate (Catabolism): Similar to LTB4, LTB5 is rapidly inactivated within inflammatory loci and systemically via sequential oxidation by cytochrome P450 enzymes (CYP4F family). It is first metabolized to 20-hydroxy-LTB5 (20-OH-LTB5), which is further oxidized to 20-carboxy-LTB5 (20-COOH-LTB5). These metabolites possess drastically reduced biological activity compared to the parent LTB5. This catabolic pathway ensures the termination of LTB5's signaling [9].
  • Dietary EPA and the LTB5/LTB4 Shift: The pathophysiological relevance of LTB5 stems largely from observations in individuals supplemented with EPA-rich fish oils. Dietary EPA incorporation into leukocyte membranes increases the substrate pool for LTB5 synthesis while simultaneously competing with AA for access to phospholipase A2 and potentially 5-LO/FLAP. This results in a quantifiable shift in leukotriene production: decreased LTB4 and increased LTB5 formation upon leukocyte activation [1] [9] [10]. The net effect is a reduction in the overall potency of the leukotriene-mediated inflammatory response. This shift has been proposed as a key mechanism contributing to the anti-inflammatory benefits associated with omega-3 PUFA consumption.
  • Potential Roles in Disease Contexts: The EPA→LTB5 axis has been implicated in modulating inflammation in several conditions:
  • Asthma/Exercise-Induced Bronchoconstriction (EIB): Fish oil supplementation in elite athletes reduced EIB severity, correlating with decreased LTB4 and increased LTB5 generation from activated neutrophils [5]. Reduced LTB4-mediated neutrophil chemotaxis likely contributes to decreased airway inflammation.
  • Cardiovascular Disease: While LTB4 is implicated in atherosclerotic plaque progression (promoting monocyte recruitment and foam cell formation), the role of LTB5 is less defined. However, the anti-inflammatory effects of EPA, partly mediated by the LTB4 to LTB5 shift, contribute to the cardioprotective effects of fish oil [3] [7].
  • Rheumatoid Arthritis (RA): Neutrophils from RA patients supplemented with fish oil show reduced LTB4 production and generate LTB5. This correlates with clinical improvements in some studies, suggesting LTB5's role in dampening joint inflammation [10].
  • General Inflammatory Conditions: The principle that shifting the LTB4/LTB5 balance towards LTB5 reduces neutrophil-mediated inflammation is likely applicable across various acute and chronic inflammatory disorders where neutrophils play a pathogenic role.

Table 3: Physiological Actions and Significance of Leukotriene B5

Physiological AspectAction/Effect of LTB5Pathophysiological/Clinical Implication
Neutrophil Chemotaxis≥30-fold weaker inducer than LTB4Reduces excessive neutrophil recruitment to inflamed tissues.
Neutrophil ActivationWeak inducer of aggregation, degranulation, ROS production.Limits neutrophil-mediated tissue damage (e.g., in vasculature, joints).
Calcium Signaling~10-fold weaker inducer of [Ca2+]i increase in leukocytes.Attenuates downstream pro-inflammatory signaling cascades.
Cytokine Induction (IL-1)Fails to significantly augment IL-1-like activity in monocytes.Reduces monocyte/macrophage-driven chronic inflammation.
Vascular PermeabilityWeak potentiator of bradykinin effects compared to LTB4.Contributes to less edema formation.
CatabolismOxidized to 20-OH-LTB5 and then 20-COOH-LTB5 (inactive).Limits duration of biological activity.
Dietary EPA LinkProduction increases proportionally with leukocyte EPA enrichment.Mechanism for anti-inflammatory effects of omega-3 fatty acids.
LTB4 AntagonismMay competitively inhibit LTB4 binding/action in some contexts.Provides an additional anti-inflammatory mechanism.

Properties

CAS Number

80445-66-5

Product Name

leukotriene B5

IUPAC Name

(5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h3-4,6-11,14-15,18-19,21-22H,2,5,12-13,16-17H2,1H3,(H,23,24)/b4-3-,8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1

InChI Key

BISQPGCQOHLHQK-HDNPQISLSA-N

SMILES

CCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Synonyms

5,12-dihydroxy-6,8,10,14,17-eicosapentaenoic acid
leukotriene B5
LTB 5

Canonical SMILES

CCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Isomeric SMILES

CC/C=C\C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.